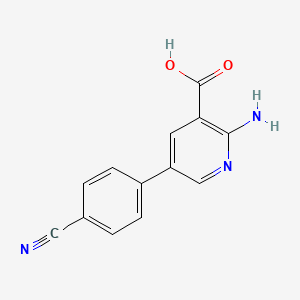
3-(4-Cyanophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyanophenyl)picolinic acid, 95% (abbreviated as 4-CNPA) is an intermediate in the synthesis of various compounds, including pharmaceuticals, and is used in a variety of scientific research applications. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments and potential future directions of 4-CNPA.
Aplicaciones Científicas De Investigación
3-(4-Cyanophenyl)picolinic acid, 95% has several scientific research applications, most notably in the study of the structure and function of proteins, as well as in the synthesis of pharmaceuticals. It is also used as a building block for the synthesis of other compounds, such as picolinyl esters, which are used in drug delivery systems.
Mecanismo De Acción
3-(4-Cyanophenyl)picolinic acid, 95% acts as a chelating agent, meaning that it binds to metal ions and forms coordination complexes. This allows it to bind to proteins and other molecules, which can then be studied in greater detail.
Biochemical and Physiological Effects
3-(4-Cyanophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of proteins, as well as to synthesize a variety of pharmaceuticals. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(4-Cyanophenyl)picolinic acid, 95% in lab experiments is its high yield and ease of synthesis. Additionally, its chelating properties make it ideal for studying the structure and function of proteins. However, as with any chemical, there are certain limitations to its use. For example, it can be toxic in large doses, and its chelating properties can interfere with certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 3-(4-Cyanophenyl)picolinic acid, 95% in scientific research. It could be used to further study the structure and function of proteins, as well as to synthesize more complex compounds. Additionally, it could be used to develop new drugs or drug delivery systems. Finally, its anti-inflammatory and antioxidant properties could be explored further, in order to develop new treatments for various diseases.
Métodos De Síntesis
3-(4-Cyanophenyl)picolinic acid, 95% can be synthesized through several methods, the most common of which is the reaction between 4-cyanophenol and picolinic acid. This reaction is typically carried out in the presence of a catalyst, such as potassium carbonate, at temperatures of around 80-100°C. The reaction is relatively quick, with a yield of around 95%.
Propiedades
IUPAC Name |
3-(4-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-3-5-10(6-4-9)11-2-1-7-15-12(11)13(16)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEYVGNFVPAIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














